molecular formula C12H8O B11916162 Acenaphthylen-4-OL CAS No. 111013-09-3

Acenaphthylen-4-OL

Cat. No.: B11916162
CAS No.: 111013-09-3
M. Wt: 168.19 g/mol
InChI Key: JKRUSJXWUPHOHB-UHFFFAOYSA-N
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Description

Acenaphthylen-4-OL is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth position of the acenaphthylene structure. Acenaphthylene itself is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and benzene . The compound is notable for its applications in organic electronics and materials science due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acenaphthylen-4-OL typically involves the hydroxylation of acenaphthylene. One common method is the oxidation of acenaphthene to acenaphthoquinone, followed by a reduction step to introduce the hydroxyl group . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reduction can be achieved using reagents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Acenaphthylen-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of acenaphthylen-4-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In organic electronics, the compound’s electronic structure and aromaticity play a crucial role in its function as a semiconductor .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene: The parent compound, lacking the hydroxyl group.

    Acenaphthoquinone: An oxidized derivative with a quinone structure.

    Acenaphthene: A reduced form of acenaphthylene.

Uniqueness

Acenaphthylen-4-OL is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

111013-09-3

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

acenaphthylen-4-ol

InChI

InChI=1S/C12H8O/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-7,13H

InChI Key

JKRUSJXWUPHOHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C=C3)O

Origin of Product

United States

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